Curvicollide A

Antifungal Activity Aspergillus flavus Fusarium verticillioides

Curvicollide A is a polyketide-derived γ-lactone first isolated from a sclerotium-colonizing isolate of the fungus Podospora curvicolla (NRRL 25778). Its molecular formula is C₂₆H₄₀O₅, corresponding to a molecular weight of 432.6 g/mol.

Molecular Formula C26H40O5
Molecular Weight 432.6 g/mol
Cat. No. B1244570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurvicollide A
Synonymscurvicollide A
Molecular FormulaC26H40O5
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCCCCC(CO)C=CC=C(C)C1C(C(C(=O)O1)C=C(C)C=CC(C(C)C(=O)C)O)C
InChIInChI=1S/C26H40O5/c1-7-8-11-22(16-27)12-9-10-18(3)25-20(5)23(26(30)31-25)15-17(2)13-14-24(29)19(4)21(6)28/h9-10,12-15,19-20,22-25,27,29H,7-8,11,16H2,1-6H3/b12-9+,14-13+,17-15+,18-10+/t19?,20-,22?,23-,24?,25+/m0/s1
InChIKeyILWNCKYWOXQWIB-FZPOLNTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Curvicollide A (CAS: Not assigned) – Polyketide-Derived γ-Lactone from Podospora curvicolla with Demonstrated Antifungal Activity


Curvicollide A is a polyketide-derived γ-lactone first isolated from a sclerotium-colonizing isolate of the fungus Podospora curvicolla (NRRL 25778). Its molecular formula is C₂₆H₄₀O₅, corresponding to a molecular weight of 432.6 g/mol. It is the lead member of the curvicollide family, which includes curvicollides B and C [1]. This compound has been recognized for its antifungal activity, specifically against Aspergillus flavus and Fusarium verticillioides, making it a subject of interest for antifungal discovery and natural product chemistry research [2].

Polyketide-derived γ-lactone probe for natural product screening
Antifungal screening context against Aspergillus flavus and Fusarium verticillioides
Only curvicollide family member with reported bioactivity data

Why Generic Substitution of Curvicollide A with Other Polyketide Lactones or Curvicollide Analogs Is Not Straightforward


High-strength differential evidence for Curvicollide A is currently limited; the available quantitative data are derived primarily from a single primary study and a few related investigations. However, the existing evidence demonstrates that Curvicollide A cannot be interchanged with its closest structural analogs (curvicollides B and C) due to fundamental differences in both chemical structure and the feasibility of biological evaluation. Specifically, curvicollides B and C differ in their molecular composition (C₂₆H₄₀O₄ vs. C₂₆H₄₀O₅ for A), and, critically, their antifungal properties could not be evaluated due to insufficient sample quantities [1]. This makes Curvicollide A the only member of its immediate family for which biological activity has been established and quantified. Furthermore, while other fungal γ-lactones exist, the specific substitution pattern and side-chain complexity of Curvicollide A are unique, precluding direct substitution with generic alternatives [1]. The evidence presented below therefore focuses on the verifiable, quantifiable differentiation of Curvicollide A against relevant comparators, acknowledging the limited but targeted nature of the available data.

Curvicollides B/C structural mismatch and missing bioactivity

B and C differ by one oxygen atom; antifungal activity could not be evaluated due to sample limitations, preventing direct interchange with Curvicollide A.

Curvicollide D targets different pathogen spectrum and assay type

D acts on Botrytis cinerea and other plant pathogens via MIC assay; its antifungal profile does not substitute for the A. flavus/F. verticillioides screening context of A.

Generic polyketide lactones lack structural specificity

The unique substitution pattern and side-chain complexity of Curvicollide A are not represented by other fungal γ-lactones, limiting functional replacement.

Quantitative Differentiation of Curvicollide A Against Comparators: Antifungal Activity, Structural Uniqueness, and Assay Feasibility


Antifungal Activity in Disk Diffusion Assay Against Key Phytopathogenic Fungi

Curvicollide A exhibits antifungal activity against both Aspergillus flavus (NRRL 6541) and Fusarium verticillioides (NRRL 25457) in a disk diffusion assay. At a dose of 200 µg/disk, it produced a 24 mm zone of inhibition for both fungi. This activity was benchmarked against the clinical antifungal agent nystatin, which produced a comparable inhibitory zone at a dose of 25 µg/disk [1]. This demonstrates that Curvicollide A possesses quantifiable antifungal activity that can be directly compared to a known standard.

Antifungal Disk Assay vs Nystatin
Cross-study comparable
24 mm zone at 200 µg/disk vs nystatin 25 µg/disk
Supports antifungal screening context
Approx. 8-fold higher mass per disk; data from single primary study
Antifungal Activity Aspergillus flavus Fusarium verticillioides Disk Diffusion Assay

Molecular Formula and Weight Differentiation from Curvicollides B and C

Curvicollide A (C₂₆H₄₀O₅; MW 432.6 g/mol) differs from its immediate analogs, curvicollides B and C, both of which have the molecular formula C₂₆H₄₀O₄ and a molecular weight of 416.6 g/mol [1]. The additional oxygen atom in Curvicollide A corresponds to a hydroxyl group, a key functional distinction that influences its chemical properties and potential biological interactions. This structural difference is not merely academic; it is the basis for the compound's unique identity and the reason it cannot be interchanged with the other curvicollides.

Molecular Formula vs Curvicol. B/C
Class-level inference
C₂₆H₄₀O₅ vs C₂₆H₄₀O₄ (+16 Da, hydroxyl group)
Confirms distinct chemical identity
Key for accurate inventory and SAR studies
Structural Differentiation Molecular Formula Natural Product Chemistry Polyketide Lactone

Exclusive Availability of Biological Activity Data for Curvicollide A within the Curvicollide A-C Series

The original isolation and characterization study reported that curvicollides B (2) and C (3) could not be tested in the antifungal disk assays due to limited sample quantities [1]. Consequently, Curvicollide A is the only member of this family for which any quantitative biological activity has been reported. This makes Curvicollide A the sole viable option for researchers seeking to explore the antifungal potential of this unique polyketide class, as its closest structural relatives lack the necessary characterization to be considered functional alternatives.

Bioactivity Data Availability
Supporting evidence
A: disk assay data available; B/C: not tested due to sample limits
Enables assay-based research selection
Only Curvicollide A offers characterized antifungal endpoints
Bioactivity Data Availability Sample Limitation Antifungal Screening Curvicollide Series

Broad-Spectrum Antifungal Potential: Activity Against Two Distinct Fungal Pathogens

Curvicollide A demonstrated antifungal activity against two distinct fungal species, Aspergillus flavus and Fusarium verticillioides, with identical zone-of-inhibition measurements (24 mm at 200 µg/disk) in the same assay [1]. This suggests a potential for broad-spectrum activity within the Ascomycota phylum. In contrast, the structurally related curvicollide D, isolated from a different fungal source, exhibits a narrower, plant-pathogen-focused antifungal profile, with MIC values in the range of 100–200 µg/mL against Botrytis cinerea, Colletotrichum coccodes, and Magnaporthe oryzae [2].

Spectrum vs Curvicollide D
Cross-study comparable
A: A. flavus, F. verticillioides (disk); D: B. cinerea, C. coccodes, M. oryzae (MIC)
Pathogen set guides compound selection
Assay-type difference limits direct quantitative comparison
Antifungal Spectrum Aspergillus flavus Fusarium verticillioides Agricultural Mycology

Recommended Application Scenarios for Curvicollide A Based on Quantitative Differentiation Evidence


Antifungal Discovery and Screening Programs Targeting Aspergillus flavus and Fusarium verticillioides

Curvicollide A is the compound of choice for inclusion in antifungal screening libraries specifically aimed at identifying new leads against A. flavus and F. verticillioides. Its demonstrated activity in disk diffusion assays (24 mm zone at 200 µg/disk) [1] provides a quantifiable starting point for further MIC determination, mechanism-of-action studies, and structure-activity relationship optimization.

Natural Product Chemistry and Structure Elucidation Studies

Curvicollide A serves as an authentic reference standard for the identification and characterization of new polyketide-derived lactones from fungal sources. Its fully elucidated structure and NMR data [1] are essential for comparative metabolomics and for confirming the identity of newly isolated compounds.

Synthetic Chemistry and Total Synthesis Research

Given the ongoing interest in the total synthesis of curvicollides , Curvicollide A is a critical benchmark for synthetic chemists. It is used to validate synthetic routes and confirm the stereochemical integrity of synthetic intermediates and final products.

Application
Selection Property
Validation Focus
Antifungal screening studies targeting Aspergillus and Fusarium spp.
Reported disk diffusion data against key strains
MIC determination and mechanism-of-action research
Natural product structure elucidation and dereplication
Fully elucidated structure with published NMR data
Comparative metabolomics and identity confirmation
Total synthesis benchmark and stereochemical validation
Authenticated polyketide γ-lactone reference
Route validation and intermediate stereochemical confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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